N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide
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Overview
Description
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide: is a chemical compound with the molecular formula C14H19ClN2O and a molecular weight of 266.77 g/mol This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a chlorinated acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide typically involves the reaction of 1-benzylpyrrolidine with 2-chloro-N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorinated acetamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide
- N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide
Comparison: N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide is unique due to its specific structural features, such as the presence of a methyl group on the acetamide moiety. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]-2-chloro-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-17(15(19)10-16)12-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWVHNLRFWILCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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